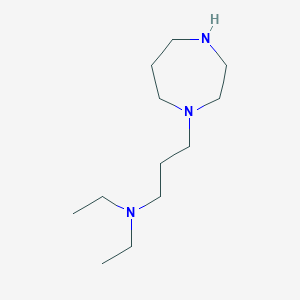3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine
CAS No.: 1365969-66-9
Cat. No.: VC11689727
Molecular Formula: C12H27N3
Molecular Weight: 213.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1365969-66-9 |
|---|---|
| Molecular Formula | C12H27N3 |
| Molecular Weight | 213.36 g/mol |
| IUPAC Name | 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine |
| Standard InChI | InChI=1S/C12H27N3/c1-3-14(4-2)10-6-11-15-9-5-7-13-8-12-15/h13H,3-12H2,1-2H3 |
| Standard InChI Key | MBSRQZOEVHOQHO-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCN1CCCNCC1 |
| Canonical SMILES | CCN(CC)CCCN1CCCNCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s structure comprises a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms at positions 1 and 4) connected via a three-carbon propyl chain to a diethylamine group. The IUPAC name, 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine, reflects this arrangement. Key features include:
-
Molecular formula:
-
Molecular weight: 211.35 g/mol
-
Functional groups: Tertiary amine (diethylamino group) and secondary amines (diazepane ring).
The diazepane ring introduces conformational flexibility, while the diethylamino group enhances lipophilicity, influencing solubility and reactivity .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine likely involves alkylation or reductive amination steps, analogous to methods used for related diazepane derivatives .
Reductive Amination
A plausible route involves:
-
Condensation: Reacting 1,4-diazepane with 3-chloro-N,N-diethylpropan-1-amine in the presence of a base to form an imine intermediate.
-
Reduction: Using sodium borohydride () or cyanoborohydride () to reduce the imine to the corresponding amine .
This method mirrors the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds, where reductive amination successfully introduced multiple alkyl groups to the diazepane core .
Direct Alkylation
Alternative approaches may employ nucleophilic substitution:
-
Reacting 1,4-diazepane with 3-bromo-N,N-diethylpropan-1-amine under basic conditions (e.g., ).
-
Purification via column chromatography or recrystallization .
Reaction Mechanism Insights
Quantum chemical calculations on similar systems suggest that alkylation proceeds via an mechanism, where the diazepane’s secondary amine acts as a nucleophile attacking the electrophilic carbon in the haloalkane . Steric hindrance from the diethyl groups may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
Physicochemical Properties
Predicted Physical Properties
While experimental data for 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine are scarce, analogs provide reasonable estimates:
The compound is likely a viscous liquid at room temperature, sensitive to oxidation due to its amine groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume